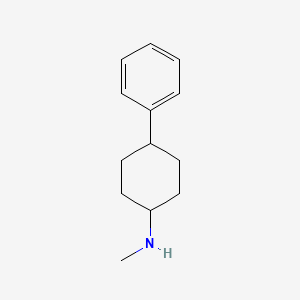

N-methyl-4-phenylcyclohexan-1-amine

Description

N-methyl-4-phenylcyclohexan-1-amine (CAS: 1181458-08-1) is a cyclohexane derivative featuring a phenyl group at the 4-position and an N-methylamine substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₃H₂₀ClN (hydrochloride salt form; molecular weight: 225.76 g/mol) .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-methyl-4-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |

InChI Key |

LPEIUXZTEWKLKI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine

- Structure : Features a 4-methylcyclohexan-1-amine core with a 2-(4-chlorophenyl)ethyl substituent.

- Molecular Formula : C₁₅H₂₂ClN (MW: 251.79 g/mol) .

- Key Differences: The addition of a chlorine atom on the phenyl ring and an ethyl chain increases molecular weight and lipophilicity compared to N-methyl-4-phenylcyclohexan-1-amine. Potential enhanced steric hindrance due to the ethyl linkage, which may affect receptor binding in bioactive applications.

4-Phenylbutylamine

- Structure : A straight-chain amine with a phenyl group at the terminal position.

- Molecular Formula : C₁₀H₁₅N (MW: 149.24 g/mol) .

- Key Differences :

- Lacks the cyclohexane ring and N-methyl group, resulting in reduced structural rigidity and altered pharmacokinetic properties.

- Simpler structure may limit utility in complex syntheses compared to cyclohexane-based amines.

2,2-Diphenylethan-1-amine

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone ring with 3-methoxyphenyl and methylamino substituents.

- Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .

- Key Differences: Presence of a ketone group (cyclohexanone) instead of an amine-linked cyclohexane alters reactivity and hydrogen-bonding capacity. Methoxy group may enhance metabolic stability compared to unsubstituted phenyl analogs.

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine

- Structure: Cyclohexane ring with multiple methyl and aminomethyl groups.

- Molecular Formula : C₁₁H₂₄N₂ (MW: 184.33 g/mol; CAS: 919013-75-5) .

- Key Differences :

- Higher degree of methylation increases hydrophobicity and may influence bioavailability.

- Structural complexity could limit synthetic accessibility compared to this compound.

Comparative Data Table

Limitations and Knowledge Gaps

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation) .

- Emergency Measures : In case of inhalation, administer fresh air and seek immediate medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in amber glass under nitrogen at 2–8°C to prevent degradation .

How can spectroscopic methods differentiate structural isomers of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

What strategies minimize environmental impact during large-scale synthesis?

Q. Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity .

- Waste Management : Recover methanol via fractional distillation (>90% recovery efficiency). Neutralize acidic byproducts with calcium carbonate before disposal .

How do catalytic systems influence the stereochemistry of this compound?

Q. Methodological Answer :

- Heterogeneous Catalysts : Co₃O₄ on graphene promotes cis-isomer formation due to surface geometry constraints.

- Homogeneous Catalysts : Chiral ligands (e.g., BINAP) with palladium enable enantioselective synthesis, though yields may drop by 10–15% .

Validation : Monitor stereochemistry via polarimetry or chiral HPLC (Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.